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molecular formula C9H11NO B083816 5,6,7,8-Tetrahydroquinolin-8-ol CAS No. 14631-46-0

5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No. B083816
M. Wt: 149.19 g/mol
InChI Key: YCQHYOBSOVFBEB-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[N:10]1[C:11]2[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
OC1CCCC=2C=CC=NC12
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.51 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a cake of celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OC1CCCC=2C=CC=NC12
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 170.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084155B2

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[N:10]1[C:11]2[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
OC1CCCC=2C=CC=NC12
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.51 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a cake of celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OC1CCCC=2C=CC=NC12
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 170.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084155B2

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[N:10]1[C:11]2[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
OC1CCCC=2C=CC=NC12
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.51 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a cake of celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OC1CCCC=2C=CC=NC12
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 170.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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